molecular formula C14H12BNO3 B2451080 2-Benzyloxy-4-cyanophenylboronic acid CAS No. 1884477-63-7

2-Benzyloxy-4-cyanophenylboronic acid

Cat. No.: B2451080
CAS No.: 1884477-63-7
M. Wt: 253.06
InChI Key: XZRSYTVVAXXTTL-UHFFFAOYSA-N
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Description

2-Benzyloxy-4-cyanophenylboronic acid is an organic compound with the molecular formula C14H12BNO3. It is a boronic acid derivative that features a benzyloxy group and a cyano group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

The primary target of 2-Benzyloxy-4-cyanophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is used in reactions that have exceptionally mild and functional group tolerant conditions This suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura coupling reaction, which is facilitated by the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C . This suggests that the compound’s stability and efficacy may be affected by changes in temperature and atmospheric conditions. Furthermore, the compound is water-soluble , which suggests that it may spread in water systems and its action may be influenced by the presence of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-4-cyanophenylboronic acid typically involves the palladium-catalyzed cross-coupling reaction of benzyloxycyanophenyl halides with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a wide range of functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-4-cyanophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyloxy-4-cyanophenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxy-4-cyanophenylboronic acid is unique due to the presence of both the benzyloxy and cyano groups, which provide distinct reactivity and functional group compatibility. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various cross-coupling reactions .

Properties

IUPAC Name

(4-cyano-2-phenylmethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-12-6-7-13(15(17)18)14(8-12)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRSYTVVAXXTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C#N)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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